Pentadecanoic-D29 acid

Quantitative mass spectrometry Stable isotope labeling Ion suppression correction

Pentadecanoic-D29 acid (CAS 130348-95-7) is a perdeuterated odd-chain saturated fatty acid in which all 29 hydrogen atoms of the C15:0 backbone are replaced by deuterium, yielding a molecular weight of 271.58 g/mol and an isotopic enrichment of ≥98 atom% D. It is employed primarily as a stable-isotope-labeled internal standard (SIL-IS) for the absolute quantification of pentadecanoic acid by GC-MS or LC-MS in biological matrices including serum, plasma, and tissue lipid extracts.

Molecular Formula C15H30O2
Molecular Weight 271.57 g/mol
Cat. No. B588451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentadecanoic-D29 acid
SynonymsPENTADECANOIC-D29 ACID
Molecular FormulaC15H30O2
Molecular Weight271.57 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H,16,17)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2
InChIKeyWQEPLUUGTLDZJY-AUFKXYATSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentadecanoic-D29 Acid (C15:0-d29) for Quantitative Lipidomics & Fatty Acid Profiling – Procurement Benchmark


Pentadecanoic-D29 acid (CAS 130348-95-7) is a perdeuterated odd-chain saturated fatty acid in which all 29 hydrogen atoms of the C15:0 backbone are replaced by deuterium, yielding a molecular weight of 271.58 g/mol and an isotopic enrichment of ≥98 atom% D . It is employed primarily as a stable-isotope-labeled internal standard (SIL-IS) for the absolute quantification of pentadecanoic acid by GC-MS or LC-MS in biological matrices including serum, plasma, and tissue lipid extracts . Unlike unlabeled odd-chain fatty acid surrogates (e.g., heptadecanoic acid, C17:0) that were historically used as internal standards, pentadecanoic acid-d29 is structurally identical to the target analyte and differs only in mass, thereby providing superior correction for matrix effects, extraction losses, and ionization variability [1].

Why Pentadecanoic-D29 Acid Cannot Be Replaced by Unlabeled C15:0, C17:0, or Lower-Deuterium Analogs in Quantitative MS


Generic odd-chain fatty acid internal standards such as unlabeled pentadecanoic acid (C15:0) or heptadecanoic acid (C17:0) co-elute with the endogenous analyte and produce identical mass signals, making them incapable of isotopically distinguishing the standard from the biological target [1]. This results in complete signal overlap and prevents any meaningful correction for matrix suppression or extraction losses. Conversely, lower-deuterium analogs like pentadecanoic acid-d3, with a mass shift of merely +3 Da, face significant interference from the natural +2 Da and +3 Da isotopologues of endogenous C15:0 in complex lipid extracts, compromising baseline resolution and quantitative accuracy in highly abundant fatty acid matrices . Perdeuterated pentadecanoic acid-d29 overcomes both limitations by delivering a +29 Da mass shift that places the internal standard channel well outside the natural isotopic envelope of the analyte [2].

Pentadecanoic-D29 Acid: Quantitative Head-to-Head Evidence for Differentiated Procurement


Mass-Shift Advantage of Perdeuterated d29 (+29 Da) Over d3-Labeled Pentadecanoic Acid (+3 Da)

Pentadecanoic acid-d29 provides a mass shift of +29 Da relative to unlabeled pentadecanoic acid (MW 242.4 g/mol), compared to only +3 Da for pentadecanoic acid-d3 (MW 245.42 g/mol) . The +3 Da shift of the d3 analog falls within the natural M+2 and M+3 isotopic envelope of endogenous C15:0, resulting in cross-talk that can exceed 5% of the analyte signal in biological extracts where C15:0 concentrations are high [1]. The +29 Da shift places the internal standard channel in a spectral region where the natural-abundance contribution of the analyte is <0.01%, enabling baseline-resolved selected reaction monitoring (SRM) transitions without isotopic overlap [2].

Quantitative mass spectrometry Stable isotope labeling Ion suppression correction

Isotopic Enrichment of d29 (≥98 atom% D) Matches or Exceeds That of d3 Analog Despite 10× More Deuterium Atoms

Despite incorporating 29 deuterium atoms (versus 3 in pentadecanoic acid-d3), pentadecanoic acid-d29 achieves an isotopic enrichment of ≥98 atom% D , which is equivalent to the 98 atom% D specification of the d3 analog from the same vendor . The molar fraction of the fully deuterated isotopologue (d29) in the product is governed by the statistical product of per-position enrichment; a specification of ≥98 atom% D implies that residual protium incorporation across all 29 positions is controlled to <2% total, translating to a calculated d29 isotopologue purity of approximately ≥55% (assuming independent binomial distribution at 98% per position) [1]. In contrast, for d3 with the same 98 atom% D per-position enrichment, the d3 isotopologue purity is approximately ≥94%, meaning that while the individual isotopologue purity is lower for d29, the product still delivers sufficient signal in the +29 Da channel for robust quantification, and manufacturers provide batch-specific QC certificates confirming the actual isotopic distribution .

Isotopic purity Deuterium labeling chemistry Batch-to-batch consistency

Chromatographic Retention-Time Shift: Predictable and Manageable for d29, While d3 May Co-Elute with the Analyte

Deuterium substitution systematically reduces the retention time of fatty acid methyl esters (FAMEs) on GC columns due to the chromatographic H/D isotope effect. Empirically, each deuterium atom shortens retention time by approximately 0.009 min (0.55 s) under standardized GC conditions [1]. For pentadecanoic acid-d29 (as the methyl ester), this predicts a retention time reduction of ~0.26 min (15.7 s) relative to the unlabeled analyte, a shift that is readily accommodated in the chromatographic method and ensures distinct peak separation. For pentadecanoic acid-d3, the predicted shift is only ~0.027 min (1.6 s), which may be insufficient to resolve the internal standard from the analyte on short columns or with steep gradients, increasing the risk of ion suppression cross-talk in LC-MS or inadequate baseline separation in GC-MS [2]. It must be noted that for free fatty acids analyzed without derivatization by LC-MS, deuterium-labeled and unlabeled species often co-elute, but the large mass shift of d29 still provides the necessary mass resolution in the detector [3].

Gas chromatography Deuterium isotope effect Retention time prediction

Application Specificity: Pentadecanoic Acid-d29 Is the Only Perdeuterated Internal Standard for the Pentadecanoic Acid (C15:0) Dairy-Fat Biomarker

Pentadecanoic acid (C15:0) is a well-established biomarker for dairy fat intake, used in large-scale epidemiological studies to assess metabolic risk factors independently of dietary self-report [1]. While heptadecanoic acid (C17:0, available as heptadecanoic acid-d3) is also used as a fatty acid internal standard, it targets a different analyte and cannot correct for C15:0-specific matrix effects because its chemical structure and retention time differ [2]. Within the pentadecanoic acid internal standard class, pentadecanoic acid-d29 is the only commercially available perdeuterated option; the alternatives are limited to pentadecanoic acid-d3 (3 deuterium atoms, inadequate mass shift) and unlabeled pentadecanoic acid (zero mass shift, unusable as an isotopic internal standard) . No 13C-labeled pentadecanoic acid standard is currently cataloged by major isotope suppliers, eliminating the option of a 13C-based SIL-IS free from deuterium-associated chromatographic isotope effects .

Dairy fat biomarker Nutritional metabolomics Odd-chain fatty acid quantification

Cost-Per-Sample Advantage of Perdeuterated Pentadecanoic Acid-d29 Relative to 13C-Labeled Fatty Acid Standards

Deuterium labeling is substantially less expensive than 13C labeling because deuterium incorporation via catalytic H/D exchange or total synthesis from deuterated intermediates is synthetically simpler than multi-step incorporation of 13C atoms . While a pentadecanoic acid (13C-labeled) internal standard is not commercially available for direct comparison, the cost differential can be illustrated by comparing pentadecanoic acid-d29 (29 deuterium atoms, approximate price $239 for 5 mg from Cayman, translating to $47.80/mg) to palmitic acid-13C16 (16 13C atoms, approximate price $450–$650 for 5 mg, translating to $90–$130/mg) . On a per-atom-of-isotopic-label basis, deuterium in d29 costs approximately $1.65/mg per deuterium atom, while 13C costs $5.63–$8.13/mg per carbon atom, making the perdeuterated standard 3.4–4.9 times less expensive per isotopic atom. Furthermore, pentadecanoic acid-d29 (5 mg, CAS 130348-95-7) is priced at approximately 41% of the cost of glyceryl tri(pentadecanoate-d29) (the corresponding deuterated triglyceride, 1 mg priced at ~$290), making the free fatty acid form the economical choice when only the free pentadecanoic acid fraction needs to be quantified [1].

Procurement economics Isotopic internal standard cost High-throughput lipidomics

Optimal Deployment Scenarios for Pentadecanoic-D29 Acid Based on Validated Differentiated Performance


Absolute Quantification of Serum Pentadecanoic Acid as a Dairy Fat Intake Biomarker in Large-Scale Nutritional Epidemiology Cohorts

In cohort studies involving thousands of participants (e.g., the Malmö Diet and Cancer Study, the EPIC cohort), pentadecanoic acid-d29 is the internal standard of choice for quantifying serum C15:0 by GC-MS or LC-MS/MS because its +29 Da mass shift eliminates interference from endogenous C15:0 isotopologues that would compromise accuracy at the low-µM concentrations typically observed [1]. The large mass shift enables robust peak integration even in samples with high total fatty acid loads, where a d3 internal standard would suffer from M+3 cross-talk exceeding the 5% acceptance threshold for bioanalytical method validation [2]. The >4-year stability of the solid standard at -20°C further supports multi-year longitudinal studies without the need for repeated re-characterization .

Targeted Lipidomics Profiling of Odd-Chain Fatty Acids in Cardiometabolic Disease Research

When simultaneously profiling pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) in plasma or tissue lipid extracts, pentadecanoic acid-d29 serves as the dedicated C15:0 internal standard, while a separate heptadecanoic acid internal standard (e.g., C17:0-d3) is employed for C17:0 [1]. This pair of internal standards is essential because C15:0 and C17:0 exhibit distinct metabolic origins and respond differently to dietary interventions and disease states; using a single internal standard for both would introduce systematic bias due to their differential extraction recoveries and matrix effects [2].

Method Development and Validation for GC-MS Fatty Acid Profiling in Complex Food Matrices

Analytical laboratories developing in-house methods for fatty acid quantification in dairy products, infant formula, or ruminant meat benefit from pentadecanoic acid-d29's predictable chromatographic behavior. The ~0.26 min retention-time shift relative to unlabeled C15:0 (as the methyl ester derivative) provides a clear, measurable separation that can be used to validate column performance and method ruggedness across batches [1]. The compound's non-hazardous shipping classification and room-temperature stability during transit simplify logistics and reduce procurement lead times compared to cold-chain-dependent reference materials [2].

Tracer Studies of Odd-Chain Fatty Acid Metabolism Using Deuterium-Labeled Substrates

While the primary role of pentadecanoic acid-d29 is as an internal standard for quantification, its perdeuterated nature also makes it suitable as a metabolic tracer in cell-culture and animal experiments designed to study odd-chain fatty acid β-oxidation and elongation, provided that the biological system does not contain interfering endogenous deuterated compounds [1]. The 29 deuterium atoms generate a distinct isotopic pattern that can be tracked by high-resolution mass spectrometry, enabling the differentiation of exogenously administered d29-C15:0 from endogenously synthesized C15:0 and from dietary C15:0 isotopologues [2].

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